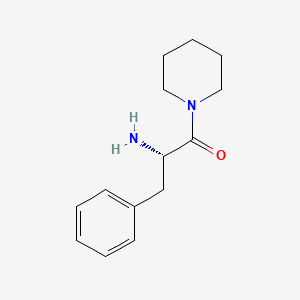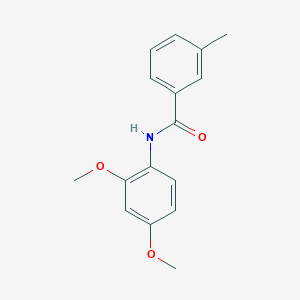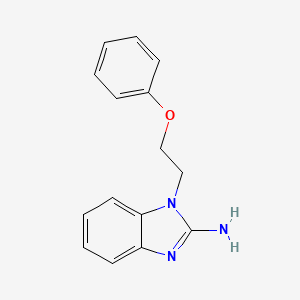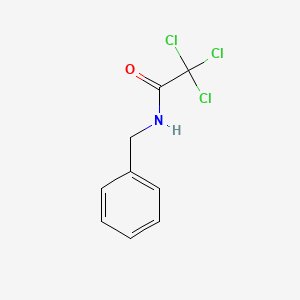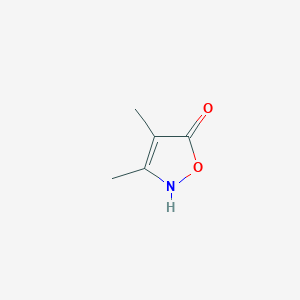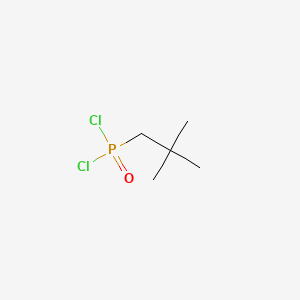
3-Butyl-2,5-dimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-2,5-dimethylpyrazine is a natural product found in Loktanella and Bacteria with data available.
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and E.S.R. Spectra Analysis
Research on the radical anions of alkyl-substituted diaza compounds, including 2,5-di-t-butyl-3-isopropyipyrazine, provides insights into the chemical structure and electron spin resonance (E.S.R.) spectra of these compounds. This study is significant for understanding the ion pair structure and hyperfine splittings in compounds like 3-Butyl-2,5-dimethylpyrazine (Hay & Pomery, 1976).
2. Biosynthesis and Industrial Applications
A breakthrough in the biosynthesis of 2,5-Dimethylpyrazine (a close relative of 3-Butyl-2,5-dimethylpyrazine) by genetically engineered Escherichia coli has opened avenues for its high-yield production. This process is crucial for industrial applications in pharmaceuticals and essence production, providing a safer and more efficient alternative to chemical synthesis methods (Yang et al., 2021).
3. Optoelectronic Properties and Device Applications
Research into 2,5-Di(aryleneethynyl)pyrazine derivatives highlights the significant optoelectronic properties of these compounds, which are crucial for light-emitting device applications. The findings demonstrate the potential of pyrazine derivatives, including 3-Butyl-2,5-dimethylpyrazine, in electronic and photonic technologies (Zhao et al., 2004).
4. Molecular Imprinting for Flavor Analysis
Molecular imprinting techniques have been employed to create synthetic polymers selective for methyl pyrazines, including 2,5-dimethylpyrazine. This advancement is particularly relevant for flavor compound analysis in the food industry and could be extended to 3-Butyl-2,5-dimethylpyrazine for similar applications (Cruz et al., 1999).
5. Green Production Strategies from Glucose
A "green" strategy for producing 2,5-dimethylpyrazine from glucose using genetically modified Escherichia coli has been developed. This approach emphasizes environmentally friendly production methods, which could potentially be applied to 3-Butyl-2,5-dimethylpyrazine (Xu et al., 2020).
6. Synthesis Mechanisms in Microorganisms
Studies on Bacillus subtilis reveal the mechanisms behind the synthesis of alkylpyrazines, including 2,5-dimethylpyrazine. Understanding these mechanisms is crucial for biotechnological applications and could be relevant for studying the synthesis of 3-Butyl-2,5-dimethylpyrazine (Zhang et al., 2019).
Eigenschaften
Produktname |
3-Butyl-2,5-dimethylpyrazine |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
3-butyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-10-9(3)11-7-8(2)12-10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
UWJKKFNWVRAFPM-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN=C1C)C |
Kanonische SMILES |
CCCCC1=NC(=CN=C1C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)


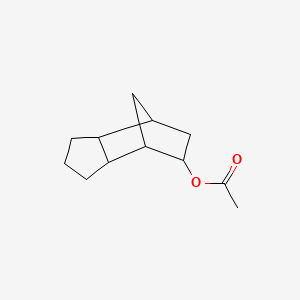

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)
